Eethyl 5-bromo-2,4-dihydroxybenzoate
Description
Ethyl 5-bromo-2,4-dihydroxybenzoate is a brominated aromatic ester featuring hydroxyl groups at the 2- and 4-positions and an ethyl ester moiety. The bromine atom and hydroxyl groups confer unique reactivity, influencing its solubility, stability, and biological activity.
Properties
Molecular Formula |
C9H9BrO4 |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
ethyl 5-bromo-2,4-dihydroxybenzoate |
InChI |
InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4,11-12H,2H2,1H3 |
InChI Key |
YFLZJXUAZZFVKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Brominated Aromatic Esters
Direct Esterification of 5-Bromo-2,4-Dihydroxybenzoic Acid
The most straightforward route involves esterifying 5-bromo-2,4-dihydroxybenzoic acid with ethanol. However, the free hydroxyl groups on the aromatic ring necessitate protective strategies to prevent side reactions during esterification.
Procedure :
- Protection of Hydroxyl Groups :
Esterification :
Deprotection :
Challenges :
Bromination of Protected 2,4-Dihydroxybenzoate Intermediates
This two-step approach avoids direct handling of the brominated acid.
Synthesis of Ethyl 2,4-Dihydroxybenzoate
- Esterification : React 2,4-dihydroxybenzoic acid with ethanol (1:5 molar ratio) and H2SO4 (2% v/v) under reflux for 8 hours.
Electrophilic Bromination
- Reagents :
- Conditions :
Optimization Data :
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| NBS | DMF | 80 | 72 | 95 | |
| Br2 | Acetic Acid | 50 | 68 | 97 |
Industrial-Scale Considerations
Emerging Techniques and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
Eethyl 5-bromo-2,4-dihydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 5-amino-2,4-dihydroxybenzoate or 5-thio-2,4-dihydroxybenzoate.
Oxidation Reactions: Products include 5-bromo-2,4-benzoquinone.
Reduction Reactions: Products include 5-bromo-2,4-dihydroxybenzyl alcohol.
Scientific Research Applications
Eethyl 5-bromo-2,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Eethyl 5-bromo-2,4-dihydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations:
- Hydroxyl vs. Alkoxy Groups : The dihydroxy substituents in the target compound enhance hydrogen bonding and polarity, improving water solubility compared to diethoxy or dimethoxy analogs (e.g., Ethyl 5-bromo-2,4-diethoxybenzoate) .
- Halogen Effects : Bromine at position 5 may confer moderate cytotoxicity, as seen in brominated nucleoside analogs (e.g., 5-bromo-2'-deoxyuridine in γ-radiolysis studies) . Fluorine and chlorine substituents (e.g., Ethyl 5-bromo-2-chloro-4-fluorobenzoate) increase electron-withdrawing effects, enhancing stability but possibly reducing antioxidant activity compared to hydroxyl groups .
Antioxidant Activity
Hydroxyl groups are critical for antioxidant capacity. For example, 3,4-dihydroxybenzoate derivatives demonstrated IC₅₀ values as low as 11.30 µM in radical scavenging assays, outperforming ascorbic acid (24.20 µM) . Ethyl 5-bromo-2,4-dihydroxybenzoate, with two hydroxyl groups, likely shares this trend, whereas alkoxy-substituted analogs (e.g., Ethyl 5-bromo-2,4-dimethoxybenzoate) would show reduced activity due to the absence of free phenolic protons .
Cytotoxicity and Cell Proliferation
Brominated compounds, such as 5-bromo-2'-deoxyuridine, are incorporated into DNA during replication, inducing cytotoxicity in proliferating cells . While direct data on Ethyl 5-bromo-2,4-dihydroxybenzoate are unavailable, its bromine atom may contribute to similar mechanisms.
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-bromo-2,4-dihydroxybenzoate, and how do reaction conditions influence yield and purity?
The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:
- Bromination : Direct bromination of a dihydroxybenzoate precursor using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled pH to avoid over-bromination .
- Esterification : Reaction of 5-bromo-2,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the ester . Yield optimization requires monitoring temperature (typically 60–80°C for esterification) and stoichiometric ratios. Purity is validated via TLC, HPLC, or GC-MS .
Q. How can spectroscopic methods (NMR, IR, X-ray crystallography) confirm the structure of Ethyl 5-bromo-2,4-dihydroxybenzoate?
- ¹H/¹³C NMR : Hydroxy protons (δ ~10–12 ppm) and ester carbonyl (δ ~165–170 ppm) confirm substitution patterns and ester formation .
- IR : Broad O-H stretches (~3200 cm⁻¹) and ester C=O (~1720 cm⁻¹) validate functional groups .
- X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming regioselectivity in bromination .
Q. What are the primary reactivity patterns of Ethyl 5-bromo-2,4-dihydroxybenzoate in nucleophilic substitution reactions?
The bromine atom at position 5 is susceptible to nucleophilic displacement (e.g., SNAr) under basic conditions. Common reactions include:
- Azide substitution : NaN₃ in DMF yields azide derivatives for click chemistry .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to form biaryl systems . Reactivity is influenced by electron-withdrawing effects of adjacent hydroxy groups, which activate the bromine site .
Advanced Research Questions
Q. How do competing substituents (hydroxy vs. ester groups) influence regioselectivity in further functionalization?
The 2,4-dihydroxy groups create steric and electronic effects:
- Electronic effects : Ortho/para-directing hydroxy groups deactivate the ring, but the ester carbonyl withdraws electrons, enhancing bromine’s leaving ability .
- Steric hindrance : Bulky substituents at position 2 or 4 may reduce reaction rates at position 5. Computational DFT studies can model charge distribution to predict reactivity .
Q. What strategies resolve contradictions in reported bioactivity data for Ethyl 5-bromo-2,4-dihydroxybenzoate derivatives?
Discrepancies in enzyme inhibition or cytotoxicity data often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize reactive intermediates differently than aqueous buffers .
- Assay conditions : Variations in pH (e.g., physiological vs. acidic) alter protonation states of hydroxy groups, affecting binding to biological targets . Methodological consistency (e.g., standardized IC₅₀ protocols) and control experiments (e.g., scaffold-only analogs) are critical .
Q. How can computational methods (DFT, molecular docking) predict the compound’s interaction with biological targets?
- DFT calculations : Model electron density to identify reactive sites for covalent bonding (e.g., bromine’s electrophilicity) .
- Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock. Key interactions include hydrogen bonding with hydroxy groups and hydrophobic contacts with the aromatic ring . Validate predictions with mutagenesis studies or isotopic labeling .
Q. What are the challenges in scaling up Ethyl 5-bromo-2,4-dihydroxybenzoate synthesis while maintaining regiochemical fidelity?
- Side reactions : Over-bromination or ester hydrolysis under prolonged heating. In-line monitoring (e.g., ReactIR) optimizes reaction quenching .
- Purification : Column chromatography is impractical for large batches; switch to recrystallization (ethanol/water) or fractional distillation .
- Catalyst recovery : Heterogeneous catalysts (e.g., Amberlyst-15) improve recyclability vs. homogeneous H₂SO₄ .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
